molecular formula C4H7N5O B7784992 N-amino-4-methyl-1,2,5-oxadiazole-3-carboximidamide

N-amino-4-methyl-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B7784992
M. Wt: 141.13 g/mol
InChI Key: ZMFPNTQTNUBMSI-UHFFFAOYSA-N
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Description

N-amino-4-methyl-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and high-energy materials .

Chemical Reactions Analysis

Types of Reactions: N-amino-4-methyl-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as sodium dichloroisocyanurate and reducing agents like hydrogen gas. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in different applications. For example, oxidation reactions can yield energetic salts, while reduction reactions can produce more stable derivatives suitable for pharmaceutical use .

Scientific Research Applications

N-amino-4-methyl-1,2,5-oxadiazole-3-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Additionally, this compound is used in the development of high-energy materials for industrial applications .

Mechanism of Action

The mechanism of action of N-amino-4-methyl-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways within cells. The compound’s structure allows it to bind to enzymes and other proteins, inhibiting their activity and disrupting cellular processes. This mechanism is particularly useful in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-amino-4-methyl-1,2,5-oxadiazole-3-carboximidamide include other oxadiazole derivatives such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and 1,3,4-oxadiazole derivatives .

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, from drug development to material science .

Properties

IUPAC Name

N'-amino-4-methyl-1,2,5-oxadiazole-3-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-2-3(4(5)7-6)9-10-8-2/h6H2,1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFPNTQTNUBMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890091-59-5
Record name 4-Methyl-1,2,5-oxadiazole-3-carboximidic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890091-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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